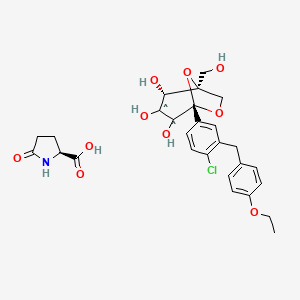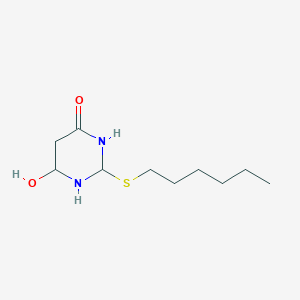![molecular formula C26H52F6O6S2Sn2 B12351268 Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)
Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyltin trifluoromethanesulfonate is an organotin compound with the chemical formula CF3SO3Sn[(CH2)3CH3]3 . It is also known as tributyltin triflate. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications, particularly in industrial and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyltin trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, the production of tributyltin trifluoromethanesulfonate often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tributyltin trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The tin center in tributyltin trifluoromethanesulfonate can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with tributyltin trifluoromethanesulfonate include nucleophiles such as amines and alcohols. Reactions are often carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving tributyltin trifluoromethanesulfonate depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of organotin compounds with different functional groups .
Scientific Research Applications
Tributyltin trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research has explored its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studies have investigated its potential use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tributyltin trifluoromethanesulfonate involves its interaction with molecular targets such as nuclear receptors. For example, it has been shown to interact with the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), influencing various biological pathways . These interactions can lead to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin Oxide: Used as a biocide in marine paints but has different environmental and toxicological properties.
Trimethyltin Chloride: A related organotin compound with different chemical and biological properties.
Uniqueness
Tributyltin trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C26H52F6O6S2Sn2 |
|---|---|
Molecular Weight |
876.2 g/mol |
IUPAC Name |
dibutyl(8-dibutylstannanyliumyloctyl)stannanylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C8H16.4C4H9.2CHF3O3S.2Sn/c1-3-5-7-8-6-4-2;4*1-3-4-2;2*2-1(3,4)8(5,6)7;;/h1-8H2;4*1,3-4H2,2H3;2*(H,5,6,7);;/q;;;;;;;2*+1/p-2 |
InChI Key |
WJPTYXZNVIDLEL-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCCCCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12351191.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12351195.png)






![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)

![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)
